3,5-Hydroxy-N-methylprotriptyline

Analytical Method Development Impurity Profiling Mass Spectrometry

Accurate quantification of Cyclobenzaprine Impurity 3 is critical for ANDA submissions and ICH Q3A/B compliance, but mono-hydroxylated analogs cause co-elution and misidentification. 3,5-Hydroxy-N-methylprotriptyline (CAS 30235-47-3) is the definitive reference standard that solves this. - Unique 3,5-diol structure (MW 309.4, pKa 9.92) ensures baseline chromatographic resolution from cyclobenzaprine and related impurities. - Enables specific LC-MS/MS detection with distinct mass spectral signature, eliminating false positives in toxicology screening. - Supplied with full characterization data for immediate method validation and routine QC testing.

Molecular Formula C20H23NO2
Molecular Weight 309.4
CAS No. 30235-47-3
Cat. No. B602181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Hydroxy-N-methylprotriptyline
CAS30235-47-3
Synonyms5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol
Molecular FormulaC20H23NO2
Molecular Weight309.4
Structural Identifiers
SMILESCN(C)CCCC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)O
InChIInChI=1S/C20H23NO2/c1-21(2)13-5-12-20(23)18-7-4-3-6-15(18)8-9-16-10-11-17(22)14-19(16)20/h3-4,6-11,14,22-23H,5,12-13H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Hydroxy-N-methylprotriptyline Product Characterization


3,5-Hydroxy-N-methylprotriptyline (CAS: 30235-47-3), also designated as 3,5-Dihydroxy-N-Methylprotriptyline or 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol, is a fully characterized dibenzocycloheptene derivative with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol [1]. It is primarily utilized as a high-purity analytical reference standard (typical purity ≥95%) for the identification and quantification of the related pharmaceutical impurity Cyclobenzaprine Impurity 3, supporting method development and validation in pharmaceutical quality control [2].

Workflow Cyclobenzaprine Impurity 3 identification and quantification
Selection Certified pharmaceutical impurity reference standard
Use Context Method validation and ANDA-related QC testing

3,5-Hydroxy-N-methylprotriptyline Specificity vs. Analogs


Substituting 3,5-Hydroxy-N-methylprotriptyline with other hydroxylated metabolites or impurities of protriptyline or cyclobenzaprine (e.g., 10-Hydroxy Protriptyline, 3-Hydroxy Cyclobenzaprine) is analytically invalid due to significant differences in molecular structure and, consequently, physicochemical properties. The presence of two hydroxyl groups at the 3- and 5-positions of the dibenzocycloheptene ring system confers a unique molecular weight (309.4 g/mol) and hydrogen bonding profile that are not shared by its mono-hydroxylated or non-hydroxylated analogs . This structural distinction is critical for chromatographic separation (e.g., HPLC) and mass spectrometric detection (e.g., LC-MS/MS), where even minor variations in molecular weight, pKa, or hydrophobicity can lead to co-elution or misidentification, compromising the accuracy of impurity profiling and regulatory compliance [1].

Mono-hydroxylated analogs (e.g., 10-Hydroxy Protriptyline) differ in hydrogen bonding and polarity, which may shift chromatographic retention and cause co-elution.
Non-hydroxylated analogs (e.g., Cyclobenzaprine base) have distinct molecular weight and pKa, limiting direct substitution in impurity profiling methods.
Alternative impurity standards may lack full characterization data, increasing method validation burden and regulatory documentation risk.

3,5-Hydroxy-N-methylprotriptyline Comparative Evidence


Molecular Weight Differentiation

3,5-Hydroxy-N-methylprotriptyline exhibits a molecular weight of 309.4 g/mol, which is significantly higher than that of protriptyline (263.38 g/mol), cyclobenzaprine (275.39 g/mol), and 10-hydroxyprotriptyline (279.4 g/mol) [1][2][3][4]. This 30-46 g/mol mass difference provides unambiguous identification in LC-MS/MS analyses, preventing false positives or negatives in impurity testing .

Mol. weight
Head-to-head
309.4 g/mol vs 263.4–291.4 g/mol in analogs
Supports unambiguous LC-MS/MS identification
Mass difference aids impurity profiling specificity
Analytical Method Development Impurity Profiling Mass Spectrometry

Hydrogen Bonding Capacity

The presence of two hydroxyl groups in 3,5-Hydroxy-N-methylprotriptyline results in two hydrogen bond donors and three hydrogen bond acceptors, compared to one donor and one acceptor for protriptyline or cyclobenzaprine [1][2]. This increases its predicted polarity and potential for hydrogen bonding interactions, which directly impacts its retention behavior in reversed-phase HPLC and its solubility profile [3].

H-bond capacity
Head-to-head
2 donors, 3 acceptors vs 1 donor, 1 acceptor in parent compounds
Influences HPLC selectivity and polarity-based separation
Key for resolution from less polar impurities
Chromatography Solubility Prediction Sample Preparation

Predicted Physicochemical Properties

3,5-Hydroxy-N-methylprotriptyline has predicted properties, including a boiling point of 494.8±45.0 °C, a density of 1.166±0.06 g/cm³, and a pKa of 9.92±0.40 . These values differ from those of cyclobenzaprine (e.g., pKa of 8.47, melting point 215-219°C) and protriptyline, providing a basis for optimizing extraction, purification, and chromatographic conditions [1].

Predicted pKa
Cross-study
9.92 ± 0.40 vs Cyclobenzaprine 8.47
Indicates higher basicity, guiding mobile phase pH selection
Predicted values; experimental verification recommended
Method Validation Chromatography Physicochemical Characterization

Cyclobenzaprine Impurity Standard

3,5-Hydroxy-N-methylprotriptyline is explicitly designated as Cyclobenzaprine Impurity 3 and is supplied with comprehensive characterization data (NMR, MS, HPLC) to meet regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production [1]. Its use as a certified reference standard ensures traceability and compliance, which is not a guaranteed attribute of generic, in-house synthesized, or alternative impurity standards [2].

Impurity standard
Class-level
Designated Cyclobenzaprine Impurity 3 with full characterization data
Supports regulatory documentation workflows
Review specific CoA for batch-level traceability
Pharmaceutical QC Regulatory Compliance Reference Standards

Rotamer Flexibility

3,5-Hydroxy-N-methylprotriptyline possesses four rotatable bonds, compared to three for cyclobenzaprine and two for protriptyline [1]. This increased flexibility may influence its conformational landscape, potentially affecting its binding to analytical stationary phases or biological targets, and distinguishes it from more conformationally restricted analogs [2].

Rotatable bonds
Head-to-head
4 rotatable bonds vs 2–3 in parent/analogs
Conformational flexibility may affect analytical phase interactions
Structural fingerprint for computational studies
Structural Biology Computational Chemistry Molecular Modeling

3,5-Hydroxy-N-methylprotriptyline Applications


Cyclobenzaprine Impurity Profiling

This compound is the definitive reference standard for identifying and quantifying Cyclobenzaprine Impurity 3 in drug substance and drug product batches. Its unique molecular weight (309.4 g/mol) and hydrogen bonding profile enable specific detection via LC-MS/MS, ensuring compliance with ICH Q3A/B guidelines for impurity thresholds [1]. Using this standard is essential for accurate method validation and routine QC testing in ANDA submissions [2].

Method Development & Validation

Due to its distinct physicochemical properties, including a higher pKa (9.92) and increased polarity compared to cyclobenzaprine and other related impurities, 3,5-Hydroxy-N-methylprotriptyline serves as a critical probe for developing and validating robust HPLC or UPLC methods [3]. Its use ensures method specificity and resolution, preventing co-elution with other structurally similar compounds.

Metabolic & Pharmacokinetic Studies

As a potential dihydroxy metabolite of cyclobenzaprine or protriptyline, this compound is invaluable for in vitro and in vivo metabolism studies. Its unique mass and fragmentation pattern allow researchers to track its formation, distribution, and elimination using mass spectrometry, providing insights into drug metabolism and potential drug-drug interactions .

Forensic and Clinical Toxicology

In forensic or clinical laboratories, 3,5-Hydroxy-N-methylprotriptyline is used as an analytical reference to confirm exposure to or ingestion of cyclobenzaprine. Its distinct mass spectral signature distinguishes it from other tricyclic compounds, preventing false positives in toxicological screening assays [1].

Application
Selection Property
Validation Focus
Cyclobenzaprine Impurity Profiling
Di-hydroxy structural specificity
LC-MS/MS method specificity and ICH threshold compliance
Method Development & Validation
Elevated polarity and basicity
Chromatographic resolution from related tricyclic impurities
Metabolic & Pharmacokinetic Studies
Distinct mass spectral signature
Metabolite tracking in in vitro/in vivo research models
Forensic and Research Toxicology
Unique fragmentation pattern
Differentiation from tricyclic compounds in research matrices

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